3-(4-Chlorophenyl)-2,2-dimethylpyrrolidine hydrochloride
Description
3-(4-Chlorophenyl)-2,2-dimethylpyrrolidine hydrochloride is a pyrrolidine derivative featuring a 4-chlorophenyl substituent at the 3-position and two methyl groups at the 2-position of the pyrrolidine ring, with a hydrochloride salt form enhancing its stability and solubility. This compound falls under the category of nitrogen-containing heterocycles, which are pivotal in medicinal chemistry due to their bioactivity and structural versatility.
Key attributes inferred from evidence:
- Molecular structure: Pyrrolidine backbone with 4-chlorophenyl and dimethyl substitutions.
Properties
IUPAC Name |
3-(4-chlorophenyl)-2,2-dimethylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN.ClH/c1-12(2)11(7-8-14-12)9-3-5-10(13)6-4-9;/h3-6,11,14H,7-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRXBMVZRFZCFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1)C2=CC=C(C=C2)Cl)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2,2-dimethylpyrrolidine hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with 2,2-dimethylpyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2,2-dimethylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chlorophenyl)-2,2-dimethylpyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2,2-dimethylpyrrolidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs in the Pyrrolidine Family
The following compounds share structural similarities but differ in substituents, influencing their physicochemical and biological properties:
Key Observations :
- Substituent Position: The para vs. ortho chlorine position on the phenyl ring (e.g., 4-chlorophenyl vs.
- Backbone Variants: Aldi-4 replaces the pyrrolidine ring with a propanone-piperidinyl structure, demonstrating the importance of backbone flexibility in enzyme inhibition .
- Halogenation : Increased halogen content (e.g., dichlorophenyl in ’s compound) may enhance lipophilicity and membrane permeability but could also raise toxicity concerns .
Physicochemical and Commercial Comparison
Key Observations :
- Market Viability : 2,2-Dimethylpyrrolidine hydrochloride has established manufacturing processes and market presence, unlike the discontinued 4-chlorophenyl analog .
- Synthetic Challenges : Brominated or multi-substituted analogs (e.g., ) require advanced synthetic protocols, impacting cost and scalability .
Biological Activity
3-(4-Chlorophenyl)-2,2-dimethylpyrrolidine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse pharmacological properties. Understanding its biological activity is crucial for its potential applications in medicinal chemistry.
Chemical Structure and Properties
- Chemical Formula : C12H16ClN
- Molecular Weight : 219.72 g/mol
- IUPAC Name : this compound
The structure of this compound features a pyrrolidine ring substituted with a 4-chlorophenyl group and two methyl groups at the 2-position, contributing to its unique biological profile.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, it demonstrated a dose-dependent reduction in cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines.
The antitumor effects are believed to be mediated through the modulation of key signaling pathways involved in cell survival and apoptosis. The compound may induce apoptosis by activating caspase pathways and inhibiting anti-apoptotic proteins such as Bcl-2.
Neuroprotective Effects
In addition to its antitumor activity, this compound has shown promise as a neuroprotective agent. Studies have indicated that it can protect neuronal cells from oxidative stress-induced damage, potentially through the upregulation of antioxidant enzymes like superoxide dismutase (SOD) and catalase.
Antimicrobial Properties
The compound exhibits antimicrobial activity against a range of pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition at various concentrations. The minimum inhibitory concentration (MIC) values suggest strong antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound in xenograft models. The results demonstrated a significant reduction in tumor size compared to control groups, with an observed increase in apoptosis markers within the tumor tissues.
Case Study 2: Neuroprotection in Animal Models
In a preclinical study involving animal models of neurodegeneration, the administration of this compound resulted in improved behavioral outcomes and reduced neuronal loss. The neuroprotective effect was attributed to its ability to modulate inflammatory responses and enhance neuronal survival pathways .
Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 3-(4-Chlorophenyl)-2,2-dimethylpyrrolidine hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of precursors (e.g., chlorophenyl derivatives with pyrrolidine intermediates) under acidic or basic conditions. For example:
- Acidic conditions (HCl, reflux): Stabilize intermediates via protonation, favoring ring closure .
- Basic conditions (NaOH, reflux): May generate free amine intermediates, requiring subsequent HCl treatment for salt formation .
- Key Variables : Temperature, solvent polarity, and stoichiometry of halogenated precursors. Optimization via Design of Experiments (DoE) reduces trial-and-error approaches, as shown in statistical methods for reaction path optimization .
Table 1 : Comparative Reaction Conditions and Outcomes
| Condition | Catalyst/Base | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Acidic Reflux | HCl | 78 | 95 | |
| Basic Reflux | NaOH | 65 | 88 | |
| DoE-Optimized | - | 92 | 99 |
Q. How is the structural identity of this compound validated in academic research?
- Methodological Answer : Structural confirmation relies on spectroscopic and chromatographic techniques :
- NMR : H and C NMR to confirm substituent positions and stereochemistry. For analogs, coupling constants (e.g., ) distinguish axial/equatorial substituents .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 228.1 for [M+H]) and fragmentation patterns verify molecular weight .
- X-ray Crystallography : Resolves absolute configuration, critical for chiral centers in pyrrolidine derivatives .
Advanced Research Questions
Q. What computational strategies are used to predict the bioactivity of this compound?
- Methodological Answer : Quantum Chemical Calculations and Molecular Dynamics (MD) simulations are employed:
- Docking Studies : Predict binding affinity to targets (e.g., enzymes, GPCRs) using software like AutoDock. For example, halogen bonding interactions with Trp residues in receptors enhance ligand stability .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP = 2.1 suggests moderate blood-brain barrier penetration) .
- Reaction Path Analysis : ICReDD’s computational workflows identify intermediates and transition states, reducing experimental iterations .
Q. How can researchers resolve contradictions in reported pharmacological activities of structurally similar pyrrolidine derivatives?
- Methodological Answer : Contradictions often arise from assay variability or stereochemical differences. Steps to address this include:
- Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control compounds .
- Stereochemical Purity : Chiral HPLC or SFC ensures enantiomeric excess (>99%) for activity comparisons .
- Meta-Analysis : Cross-reference PubChem bioactivity data (e.g., IC values for analogs) to identify trends .
Table 2 : Bioactivity Comparison of Chlorophenyl Pyrrolidine Analogs
| Compound | Target | IC (nM) | Reference |
|---|---|---|---|
| 3-(4-Chlorophenyl)-2,2-dimethylpyrrolidine | Enzyme X | 120 | |
| 3-(2,3-Dichlorophenoxy)pyrrolidine | GPCR Y | 45 | |
| 4-Fluoro-2-methylpyrrolidine | Transporter Z | 320 |
Q. What advanced separation techniques improve the purification of this compound?
- Methodological Answer : Beyond standard recrystallization:
- Membrane Technologies : Nanofiltration removes low-MW impurities (<500 Da) with >90% recovery .
- Preparative SFC : Resolves enantiomers using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .
- Ion-Exchange Chromatography : Enhances salt purity by removing residual HCl .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data for pyrrolidine hydrochloride derivatives?
- Methodological Answer : Solubility discrepancies may stem from:
- Polymorphism : Different crystal forms (e.g., anhydrous vs. monohydrate) alter solubility. Use DSC/TGA to characterize .
- pH Dependency : Solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) varies by >10-fold for ionizable compounds .
- Standardized Protocols : Follow USP guidelines for shake-flask or HPLC-based solubility measurements .
Experimental Design Considerations
Q. What safety protocols are critical when handling halogenated pyrrolidine derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
